6-chloro-7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one 6-chloro-7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16345289
InChI: InChI=1S/C24H24ClNO5S/c1-14-17-10-19(25)22(30-3)12-21(17)31-24(28)18(14)11-23(27)26-8-9-32-13-20(26)15-4-6-16(29-2)7-5-15/h4-7,10,12,20H,8-9,11,13H2,1-3H3
SMILES:
Molecular Formula: C24H24ClNO5S
Molecular Weight: 474.0 g/mol

6-chloro-7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC16345289

Molecular Formula: C24H24ClNO5S

Molecular Weight: 474.0 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one -

Specification

Molecular Formula C24H24ClNO5S
Molecular Weight 474.0 g/mol
IUPAC Name 6-chloro-7-methoxy-3-[2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl]-4-methylchromen-2-one
Standard InChI InChI=1S/C24H24ClNO5S/c1-14-17-10-19(25)22(30-3)12-21(17)31-24(28)18(14)11-23(27)26-8-9-32-13-20(26)15-4-6-16(29-2)7-5-15/h4-7,10,12,20H,8-9,11,13H2,1-3H3
Standard InChI Key HXLGTKWBHCMPOZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)N3CCSCC3C4=CC=C(C=C4)OC

Introduction

6-Chloro-7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one, identified by the CAS number 1040715-54-5, is a synthetic compound belonging to the chromenone class. Chromenones are well-known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound's molecular formula is C23H24ClNO5SC_{23}H_{24}ClNO_5S, with a molecular weight of 474.0 g/mol. Its structure incorporates a chromenone backbone with various substituents that contribute to its chemical and biological properties.

Structural Features

The molecular structure of this compound includes:

  • A chromenone core, which is a fused aromatic ring system known for pharmacological relevance.

  • A thiomorpholine moiety, suggesting potential interactions with biological targets such as enzymes or receptors.

  • Substituents like methoxy groups and a chloro substituent, which may enhance lipophilicity and influence binding affinity in biological systems.

Table 1: Key Structural Data

FeatureDescription
Molecular FormulaC23H24ClNO5SC_{23}H_{24}ClNO_5S
Molecular Weight474.0 g/mol
Functional GroupsMethoxy, chloro, thiomorpholine

Synthesis

The synthesis of this compound involves multiple steps, typically requiring:

  • Formation of the chromenone core through condensation reactions.

  • Introduction of the thiomorpholine moiety, which involves nucleophilic substitution or amide coupling.

  • Purification using techniques such as chromatography to ensure high purity.

Reaction conditions often include:

  • Temperature control to optimize yields.

  • Solvent selection (e.g., dichloromethane or ethanol).

  • Catalysts to facilitate specific reaction pathways.

Applications and Future Research

This compound is classified as a pharmaceutical intermediate and is under investigation for therapeutic applications. Areas of interest include:

  • Drug Development: Its structural features make it suitable for designing enzyme inhibitors or receptor modulators.

  • Synthetic Organic Chemistry: As a building block for more complex molecules.

Further studies are necessary to elucidate its mechanism of action, optimize its synthesis, and evaluate its pharmacokinetics and toxicity profiles .

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